

Application Notes and Protocols for Pyridin-4-ylmethanesulfonyl Chloride

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Compound of Interest

Compound Name: **Pyridin-4-ylmethanesulfonyl Chloride**

Cat. No.: **B143675**

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Introduction

Pyridin-4-ylmethanesulfonyl chloride is a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the pyridine ring, a common motif in many FDA-approved drugs, offers a site for hydrogen bonding and can influence the physicochemical properties of a molecule, such as solubility and metabolic stability.^{[1][2]} The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides, a key functional group in a wide range of biologically active compounds.^[3] This document provides detailed protocols for the use of **Pyridin-4-ylmethanesulfonyl Chloride** in the synthesis of sulfonamides, methods for their characterization, and illustrative diagrams of experimental workflows and relevant biological pathways.

Physicochemical Properties and Safety Information

CAS Number: 134479-04-2 Molecular Formula: C₆H₆CINO₂S Molecular Weight: 191.64 g/mol
Appearance: Off-white to yellow crystalline powder

Safety Precautions: **Pyridin-4-ylmethanesulfonyl Chloride** is a corrosive and moisture-sensitive compound. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.^[4] Always handle this reagent in a well-ventilated fume

hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

Core Application: Sulfonamide Synthesis

The primary application of **Pyridin-4-ylmethanesulfonyl Chloride** is the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.[3]

General Reaction Scheme:

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted Pyridin-4-ylmethanesulfonamides

This protocol describes a general method for the reaction of **Pyridin-4-ylmethanesulfonyl Chloride** with a primary or secondary amine.

Materials:

- **Pyridin-4-ylmethanesulfonyl Chloride**
- Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
- Triethylamine (TEA) or Pyridine
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, dissolve **Pyridin-4-ylmethanesulfonyl Chloride** (1.1 equivalents) in anhydrous dichloromethane.
- Add the **Pyridin-4-ylmethanesulfonyl Chloride** solution dropwise to the stirring amine solution at 0 °C over a period of 15-30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of 1-(pyridin-4-ylmethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

This protocol is adapted from a specific literature procedure for the synthesis of a sulfonamide derivative of trimetazidine.

Materials:

- 1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine)
- **Pyridin-4-ylmethanesulfonyl Chloride**
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Dilute hydrochloric acid
- Saturated aqueous sodium carbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 1-(2,3,4-trimethoxybenzyl)piperazine (1.0 mmol) in dichloromethane (30 mL), add **Pyridin-4-ylmethanesulfonyl Chloride** (1.0 mmol).
- After 10 minutes, add triethylamine (1.2 mmol).
- Stir the reaction mixture at room temperature for 30 minutes.
- Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na_2CO_3 , and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , and evaporate the solvent under reduced pressure. No further purification was reported to be necessary for this specific product.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 1-(pyridin-4-ylmethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Reactant 1	Reactant 2	Product	Yield (%)	^1H NMR (400 MHz, DMSO-d ₆) δ (ppm)	^{13}C NMR (101 MHz, DMSO-d ₆) δ (ppm)
1-(2,3,4-Trimethoxybenzyl)piperazine	Pyridin-4-ylmethanesulfonyl Chloride	1-(pyridin-4-ylmethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine	93	8.55 (d, J = 5.9 Hz, 2H), 7.39 (d, J = 5.9 Hz, 2H), 6.98 (d, J = 8.5 Hz, 1H), 6.77 (d, J = 8.6 Hz, 1H), 4.54 (s, 2H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, J = 4.9 Hz, 4H), 2.46 (t, J = 5.0 Hz, 4H)	153.08, 152.52, 149.96, 142.34, 141.53, 125.18, 124.33, 123.78, 108.04, 61.44, 60.75, 56.24, 55.93, 52.23, 51.98, 46.01

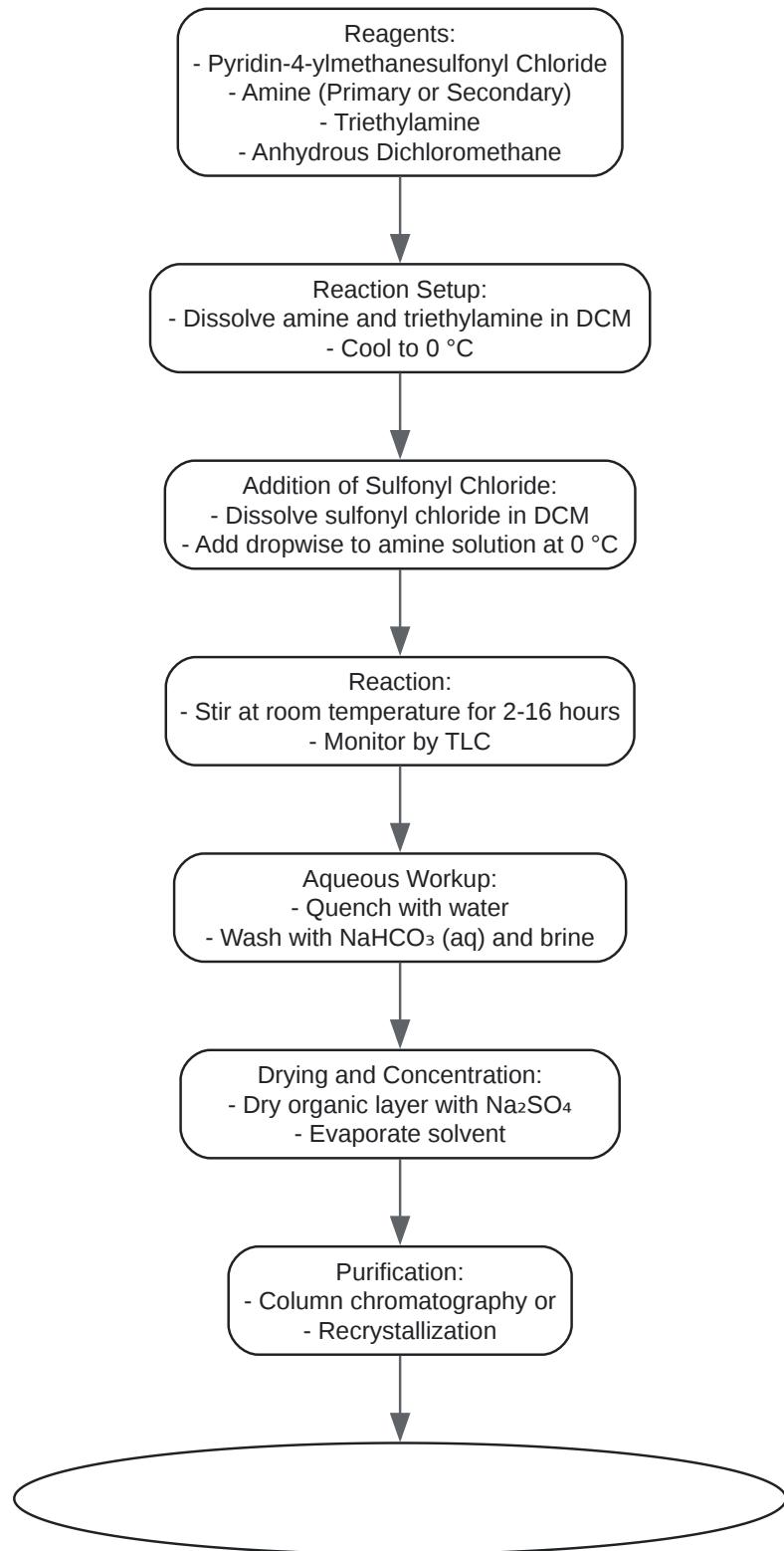
Table 2: Expected Reactivity with Various Amines

Amine Type	Example	Expected Reactivity	Potential Yield Range	Notes
Primary Aliphatic	Benzylamine	High	Good to Excellent	Straightforward reaction under standard conditions.
Secondary Aliphatic	Morpholine	High	Good to Excellent	Generally proceeds smoothly.
Primary Aromatic	Aniline	Moderate to High	Moderate to Good	Reactivity can be influenced by substituents on the aromatic ring.
Secondary Aromatic	N-Methylaniline	Moderate	Moderate	Steric hindrance may slightly reduce reaction rates and yields.
Heterocyclic	Piperidine	High	Good to Excellent	Readily undergoes sulfonylation.

Visualizations

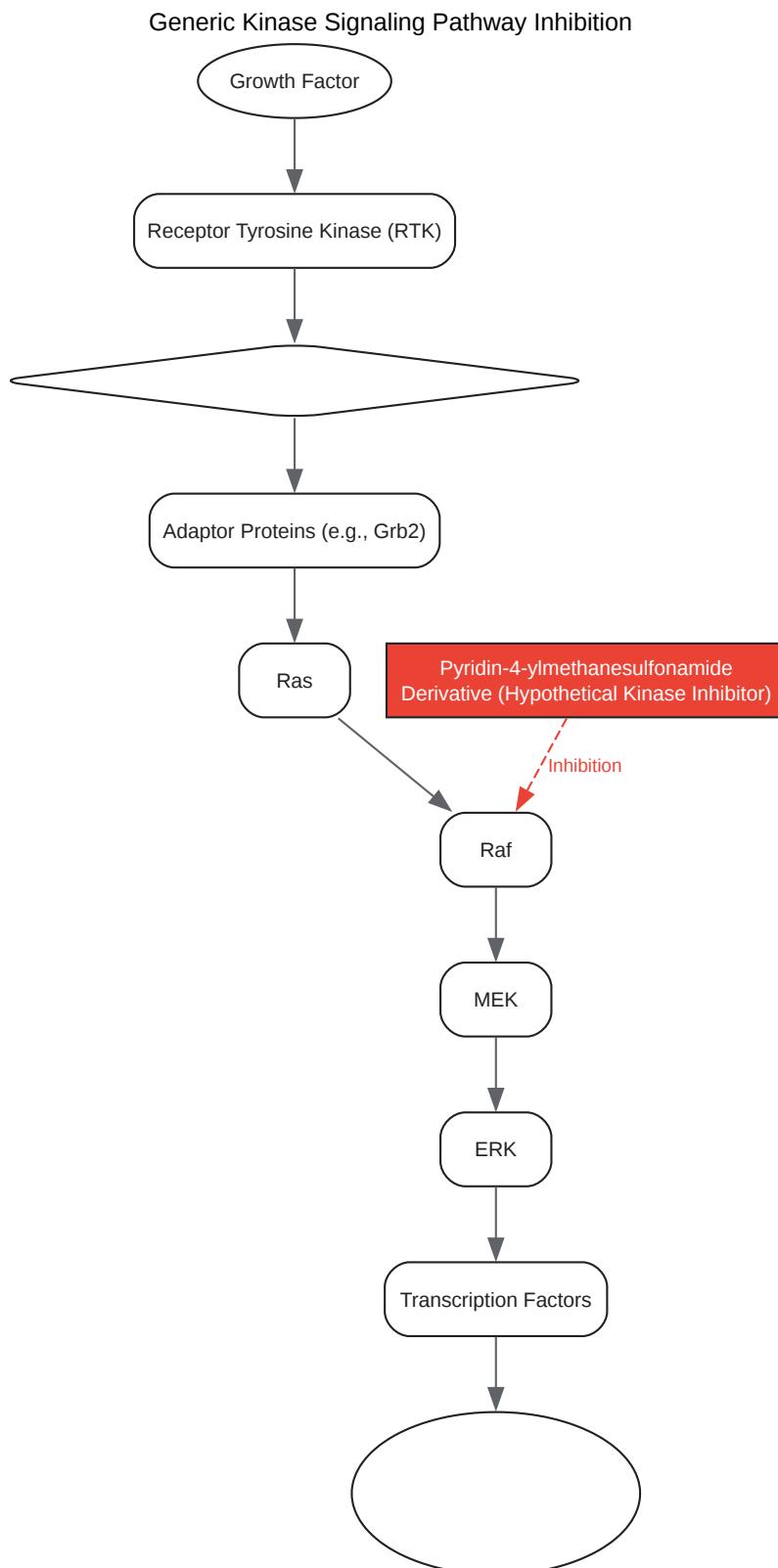
Experimental Workflow for Sulfonamide Synthesis

Experimental Workflow: Sulfonamide Synthesis

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Caption: Workflow for the synthesis of N-substituted Pyridin-4-ylmethanesulfonamides.

Generic Kinase Signaling Pathway



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Caption: Inhibition of a generic kinase cascade by a hypothetical drug.

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